molecular formula C24H31N3O B2802756 Piperazine, 1-(4-acetylphenyl)-4-(1-benzyl-4-piperidyl)- CAS No. 331978-89-3

Piperazine, 1-(4-acetylphenyl)-4-(1-benzyl-4-piperidyl)-

Cat. No.: B2802756
CAS No.: 331978-89-3
M. Wt: 377.532
InChI Key: QCICPEZNWDBEJV-UHFFFAOYSA-N
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Description

Piperazine, 1-(4-acetylphenyl)-4-(1-benzyl-4-piperidyl)- is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing nitrogen atoms at opposite positions in a six-membered ring. This particular compound features additional functional groups, including an acetylphenyl and a benzylpiperidyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various electrophiles. For this compound, a possible synthetic route could involve:

    N-alkylation: Reacting piperazine with 1-benzyl-4-piperidone under basic conditions to form 1-benzyl-4-piperidyl-piperazine.

    Acylation: Introducing the acetylphenyl group through an acylation reaction using 4-acetylphenyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvents, would be optimized based on the desired product and the scale of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions could target the acetyl group, converting it to an alcohol.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the benzyl group could yield benzaldehyde, while reduction of the acetyl group could yield an alcohol.

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Investigated for their potential as enzyme inhibitors or receptor ligands.

    Medicine: Explored for their potential therapeutic effects, including anti-parasitic, anti-inflammatory, and psychoactive properties.

    Industry: Used in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action for piperazine derivatives often involves interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The exact mechanism would depend on the specific functional groups and their interactions with biological molecules. For example, the benzylpiperidyl group may interact with dopamine receptors, while the acetylphenyl group could influence enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound, used as an anthelmintic.

    1-Benzylpiperazine: Known for its psychoactive properties.

    4-Acetylphenylpiperazine: Studied for its potential therapeutic effects.

Uniqueness

Piperazine, 1-(4-acetylphenyl)-4-(1-benzyl-4-piperidyl)- is unique due to the combination of functional groups, which may impart distinct chemical and biological properties compared to other piperazine derivatives

Properties

IUPAC Name

1-[4-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O/c1-20(28)22-7-9-23(10-8-22)26-15-17-27(18-16-26)24-11-13-25(14-12-24)19-21-5-3-2-4-6-21/h2-10,24H,11-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCICPEZNWDBEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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